molecular formula C20H27N7O B5638067 N,N-dimethyl-1-(4-methyl-5-{1-[(2-methyl-1H-benzimidazol-5-yl)carbonyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)methanamine

N,N-dimethyl-1-(4-methyl-5-{1-[(2-methyl-1H-benzimidazol-5-yl)carbonyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)methanamine

Cat. No. B5638067
M. Wt: 381.5 g/mol
InChI Key: SPHNPNPZANALEK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex molecules like N,N-dimethyl-1-(4-methyl-5-{1-[(2-methyl-1H-benzimidazol-5-yl)carbonyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)methanamine involves strategic planning and execution of multiple chemical reactions. For instance, compounds related to this structure have been synthesized through various organic synthesis techniques, including the use of dimethylformamide-dimethylacetal for introducing dimethylamino groups and further reactions with allyltrimethylsilanes to yield substituted piperidines or julolidines depending on the substituents involved (Katritzky, Luo, & Cui, 1999). This process underscores the complexity and the intricate steps required in synthesizing molecules with specific functional groups.

Molecular Structure Analysis

The analysis of the molecular structure is crucial for understanding the behavior and reactivity of a compound. X-ray crystallography studies, for example, have been utilized to elucidate the crystal and molecular structures of related compounds, revealing significant details such as conformation, crystal packing, and hydrogen bonding patterns, which play a critical role in determining the molecule's chemical and physical properties (Naveen et al., 2015).

Chemical Reactions and Properties

The chemical reactivity and properties of N,N-dimethyl-1-(4-methyl-5-{1-[(2-methyl-1H-benzimidazol-5-yl)carbonyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)methanamine hinge on its functional groups and overall molecular structure. Research has shown that molecules with similar structures participate in various chemical reactions, including cyclization, substitution, and conjugation processes, which ultimately influence their antifungal, antimicrobial, and potentially antitumor activities (Malhotra et al., 2012).

Physical Properties Analysis

The physical properties such as solubility, melting point, and crystal structure are influenced by the molecular structure. Studies on related molecules have detailed their crystallization in specific systems and the determination of unit cell parameters, highlighting the significance of molecular interactions and conformation in defining these properties (Karczmarzyk & Malinka, 2004).

Chemical Properties Analysis

The chemical properties, including reactivity with other chemical species, stability under various conditions, and potential for participating in specific chemical reactions, are crucial for understanding the applications and handling of the compound. Research into similar compounds has provided insights into their chemical stability, potential for substitution reactions, and the effects of different substituents on their chemical behavior (Mamedov et al., 2022).

Mechanism of Action

The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities, etc., as reported in the literature .

Future Directions

The future directions in the field of imidazole derivatives are focused on the development of new drugs that overcome the problems of antimicrobial resistance (AMR) in drug therapy . There is a great importance of heterocyclic ring-containing drugs .

properties

IUPAC Name

[4-[5-[(dimethylamino)methyl]-4-methyl-1,2,4-triazol-3-yl]piperidin-1-yl]-(2-methyl-3H-benzimidazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N7O/c1-13-21-16-6-5-15(11-17(16)22-13)20(28)27-9-7-14(8-10-27)19-24-23-18(26(19)4)12-25(2)3/h5-6,11,14H,7-10,12H2,1-4H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPHNPNPZANALEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)C=C(C=C2)C(=O)N3CCC(CC3)C4=NN=C(N4C)CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dimethyl-1-(4-methyl-5-{1-[(2-methyl-1H-benzimidazol-5-yl)carbonyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)methanamine

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